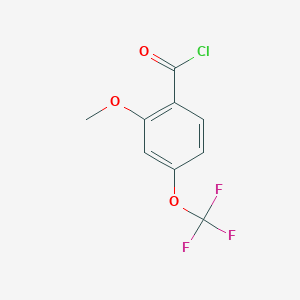
2-Methoxy-4-(trifluoromethoxy)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methoxy-4-(trifluoromethoxy)benzoyl chloride” is a chemical compound with the molecular formula C9H6ClF3O3 . It has a molecular weight of 254.59 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-4-(trifluoromethoxy)benzoyl chloride” consists of a benzene ring substituted with a methoxy group (-OCH3), a trifluoromethoxy group (-OCF3), and a benzoyl chloride group (-C(O)Cl) .Chemical Reactions Analysis
Benzoyl chlorides, including “2-Methoxy-4-(trifluoromethoxy)benzoyl chloride”, are reactive acylating agents. They can react with carboxylic acids, alcohols, and amines to yield the respective carboxylic anhydrides, esters, and amides .Physical And Chemical Properties Analysis
“2-Methoxy-4-(trifluoromethoxy)benzoyl chloride” is a liquid at ambient temperature . Its exact physical and chemical properties such as boiling point, melting point, density, and solubility are not available in the sources I found.Scientific Research Applications
Green Synthetic Methodologies
A study presented a 'green' methodology employing benzoyl cyanide in an ionic liquid for efficient and selective benzoylation of nucleosides, indicating a potential environmentally friendly alternative to conventional methods using pyridine-benzoyl chloride systems. This approach, highlighting the use of ionic liquids, suggests a broader applicability for the benzoylation of various substrates, showcasing the versatility of such systems in organic synthesis (Prasad et al., 2005).
Catalysis and Organic Synthesis
Research on aromatic electrophilic substitution reactions, such as benzoylation and acetylation catalyzed by metal triflates in an ionic liquid, shows the efficiency of these reactions. The study found Cu(OTf)2 as a highly efficient catalyst, demonstrating quantitative conversion of benzoyl chloride to methoxybenzophenone, and highlights the enhanced regioselectivity and recyclability of the ionic liquid/catalyst system compared to conventional solvents (Ross & Xiao, 2002).
Synthesis of Complex Molecules
The synthesis of complex molecules, such as 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, demonstrates the compound's role in creating intricate molecular architectures. This compound was synthesized through a condensation reaction, showcasing the potential of 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride in the construction of spiro compounds and the detailed structural elucidation through spectroscopic methods (Zhao et al., 2010).
Antimicrobial and Antioxidant Applications
The creation of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds illustrates the compound's utility in generating new classes of antimicrobials and antioxidants. This research involved synthesizing a series of compounds demonstrating significant biological activities, pointing towards the medicinal chemistry applications of derivatives involving 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride (Rangaswamy et al., 2017).
Vibrational Spectroscopic Investigations
A vibrational spectroscopic investigation into the S-cis & S-trans forms of 2-Methoxy benzoyl chloride provided insights into the conformal stability and the effect of intramolecular hydrogen bonding on geometrical parameters. This study, employing Density Functional Theory (DFT) calculations and spectroscopic analysis, underscores the importance of 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride in understanding molecular behavior at the quantum level (Ragavendran & Muthunatesan, 2017).
Mechanism of Action
Target of Action
Similar compounds, such as 4-methoxybenzoyl chloride, are known to react with potassium thiocyanate . This suggests that 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride may also interact with similar targets.
Mode of Action
The exact mode of action of 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride It’s known that benzoyl chloride compounds typically undergo nucleophilic addition-elimination reactions . This could be a potential mode of action for 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride .
Biochemical Pathways
It’s known that benzylic halides typically react via an sn1 pathway . This suggests that 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride may also affect similar pathways.
Result of Action
Similar compounds are known to form isothiocyanate derivatives via nucleophilic addition-elimination reactions . This suggests that 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride may have similar effects.
Action Environment
It’s known that benzoyl chloride compounds should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . This suggests that the action of 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride may be influenced by environmental conditions such as dust levels and ventilation.
Safety and Hazards
Benzoyl chlorides, including “2-Methoxy-4-(trifluoromethoxy)benzoyl chloride”, are generally corrosive and can cause severe skin burns and eye damage . They may also cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing appropriate personal protective equipment and ensuring adequate ventilation .
properties
IUPAC Name |
2-methoxy-4-(trifluoromethoxy)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c1-15-7-4-5(16-9(11,12)13)2-3-6(7)8(10)14/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKJWXYDSOUNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethoxy)benzoyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

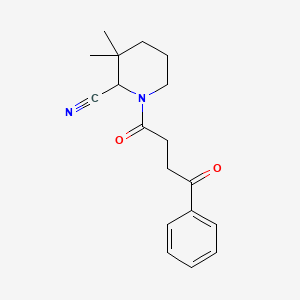
![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2570805.png)
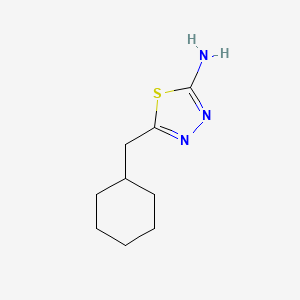
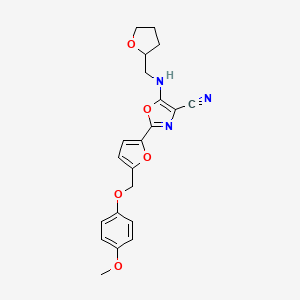
![3-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2570813.png)
![N-(4-ethoxyphenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2570816.png)
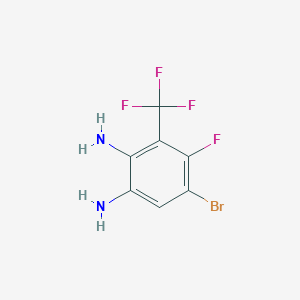

![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2570820.png)
![2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2570821.png)
![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/no-structure.png)
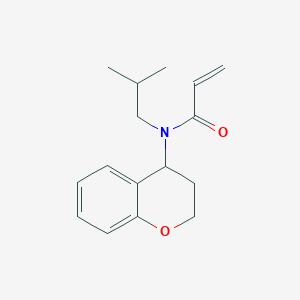
![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570825.png)
![8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2570826.png)